molecular formula C20H22N2O2 B497017 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol CAS No. 890592-96-8

1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol

Cat. No.: B497017
CAS No.: 890592-96-8
M. Wt: 322.4g/mol
InChI Key: NLDGOKNSVVLYMQ-UHFFFAOYSA-N
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Description

1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is a synthetic organic compound that features a biphenyl group linked to a pyrazole moiety through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol typically involves the following steps:

    Formation of the biphenyl ether: This can be achieved by reacting 4-bromobiphenyl with a suitable alcohol under basic conditions.

    Introduction of the pyrazole group: The biphenyl ether is then reacted with 3,5-dimethylpyrazole in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The biphenyl ether can be reduced under certain conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced biphenyl ether.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use as an intermediate in the synthesis of materials or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and pyrazole groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-([1,1’-biphenyl]-4-yloxy)-3-(1H-pyrazol-1-yl)-2-propanol: Lacks the dimethyl groups on the pyrazole ring.

    1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-butanol: Has an additional carbon in the propanol chain.

Uniqueness

The presence of both the biphenyl ether and the dimethylpyrazole groups in 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol may confer unique properties such as enhanced binding affinity or selectivity in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-12-16(2)22(21-15)13-19(23)14-24-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-12,19,23H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDGOKNSVVLYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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